molecular formula C20H18FNO4S2 B2856890 Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941936-31-8

Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2856890
CAS No.: 941936-31-8
M. Wt: 419.49
InChI Key: WSPMFENAEXMIJL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H18FNO4S2 and its molecular weight is 419.49. The purity is usually 95%.
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Biological Activity

Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, which is a five-membered aromatic ring containing sulfur. Its molecular formula is C₁₈H₁₈FNO₃S, with a molecular weight of approximately 393.48 g/mol. The presence of the sulfamoyl group and various aromatic substituents enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, a study on thiophene derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfamoyl group is believed to play a crucial role in enhancing this activity by facilitating interactions with bacterial enzymes.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Thiophene derivatives have been evaluated for their efficacy against various cancer cell lines, including prostate cancer (PC-3) cells . The unique combination of functional groups in this compound may contribute to its ability to inhibit cancer cell proliferation.

The biological effects of this compound are likely mediated through specific interactions with molecular targets such as enzymes or receptors. For example, the binding affinity of similar compounds to biological targets has been studied, revealing that modifications in the aromatic substituents can significantly alter their biological activity . The mechanism may involve modulation of enzyme activity or interference with cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Ring : Utilizing Vilsmeier-Haack reaction conditions.
  • Sulfamoylation : Introducing the sulfamoyl group through nucleophilic substitution.
  • Esterification : Converting the carboxylic acid to an ester form for enhanced stability and solubility.

These steps require careful control of reaction conditions to achieve high yields and purity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylateThiophene ring with chlorophenyl substitutionDifferent halogen substitution affects reactivity
Methyl 3-[(3-bromophenyl)sulfamoyl]thiophene-2-carboxylateThiophene ring with bromophenyl substitutionVariability in halogen leads to distinct biological activity
Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylateThiophene ring with fluorophenyl substitutionFluorine enhances lipophilicity and bioavailability

Case Studies

  • Antibacterial Screening : A study evaluated various thiophene derivatives against Staphylococcus aureus, identifying several hits that demonstrated significant antibacterial activity, suggesting that similar structures could be effective against resistant strains .
  • Anticancer Evaluation : Research on thiophene-based compounds revealed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines, emphasizing the importance of structural diversity in drug design .

Properties

IUPAC Name

methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c1-12-4-6-14(7-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-17-9-8-15(21)10-13(17)2/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPMFENAEXMIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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